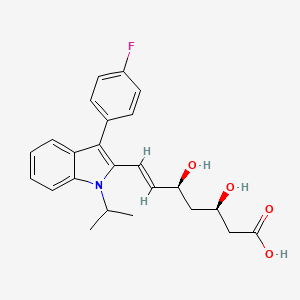

(3R,5S)-Fluvastatin

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)/b12-11+/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLGEFLZQAZZCD-MCBHFWOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201020962 | |

| Record name | (3R,5S)-Fluvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93957-54-1, 155229-75-7, 93957-55-2 | |

| Record name | fluvastatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3R,5S)-Fluvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluvastatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fluvastatin sodium hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fluvastatin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MW: 433.46. White to pale yellow powder. Hygroscopic. MP: 194-197 °C. Soluble in water, ethanol, methanol /Fluvastatin sodium salt/ | |

| Record name | Fluvastatin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Stereospecific Synthesis of (3R,5S)-Fluvastatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvastatin, a fully synthetic cholesterol-lowering agent, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] The therapeutic efficacy of Fluvastatin resides primarily in its (3R,5S)-enantiomer, which is significantly more active than its (3S,5R)-counterpart. Consequently, the development of efficient and highly stereoselective synthetic routes to produce the desired (3R,5S)-isomer is of paramount importance in the pharmaceutical industry. This technical guide provides a comprehensive overview of the core strategies for the stereospecific synthesis of (3R,5S)-Fluvastatin, detailing key experimental protocols, presenting comparative quantitative data, and illustrating the underlying chemical principles and workflows.

Core Synthetic Strategies

The stereospecific synthesis of this compound hinges on the precise construction of the syn-1,3-diol moiety in the heptenoic acid side chain. The primary approaches to achieve this are:

-

Diastereoselective Reduction of a β-Hydroxy Ketoester Intermediate: This is a widely adopted strategy in industrial processes, relying on the chelation-controlled reduction of a pre-formed β-hydroxy ketoester.

-

Enantioselective Aldol Reaction: This approach establishes one of the key stereocenters early in the synthesis through a catalytic asymmetric aldol reaction.

-

Biocatalytic Reduction: This method utilizes enzymes, such as ketoreductases, to achieve high stereoselectivity in the formation of the chiral alcohol precursors.

Strategy 1: Diastereoselective Reduction of a β-Hydroxy Ketoester

This robust and scalable method is a cornerstone of many industrial syntheses of Fluvastatin. The overall workflow involves the initial synthesis of the indole core, followed by an aldol-type condensation to form a β-hydroxy ketoester, and finally, a highly selective reduction to establish the second stereocenter.

Overall Synthetic Workflow

Caption: General workflow for the synthesis of this compound via diastereoselective reduction.

Key Experimental Protocols

a) Aldol Condensation to form the β-Hydroxy Ketoester Intermediate

An improved manufacturing process performs a condensation reaction without the isolation of the intermediate ketoester.[2] A solution of E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal in THF is added to a preformed sodium-lithium salt of tert-butyl acetoacetate at room temperature.[2]

b) Diastereoselective Reduction

This crucial step establishes the syn-1,3-diol stereochemistry with high fidelity.

-

Reagents: Sodium borohydride (NaBH₄) and an alkoxydialkylborane, typically diethylmethoxyborane (Et₂BOMe), in a solvent system of tetrahydrofuran (THF) and methanol.[3]

-

Procedure: A suspension of sodium borohydride in THF is cooled to approximately -78 °C. A solution of diethylmethoxyborane in THF is added, followed by the slow addition of a solution of the β-hydroxy ketoester intermediate in THF and methanol. The reaction is maintained at this low temperature for about an hour.[3]

-

Mechanism: The high diastereoselectivity is achieved through a chelation-controlled mechanism. The diethylmethoxyborane coordinates to both the β-hydroxyl and the ketone carbonyl group, forming a rigid six-membered cyclic intermediate. This conformation locks the molecule in a way that hydride delivery from sodium borohydride occurs from the sterically less hindered face, leading preferentially to the syn-diol product.[4]

Caption: Mechanism of chelation-controlled reduction for syn-diol formation.

c) Saponification

The final step involves the hydrolysis of the tert-butyl ester to yield the sodium salt of Fluvastatin.

-

Reagents: Sodium hydroxide (NaOH) in an aqueous alcoholic solution (e.g., ethanol, isopropanol, or t-butanol).[5][6]

-

Procedure: The Fluvastatin tert-butyl ester is dissolved in the chosen alcohol, and a solution of sodium hydroxide in water is added. The reaction is stirred at room temperature for several hours. A key innovation in some industrial processes is the use of a slight substoichiometric amount of NaOH (e.g., 0.98 equivalents). This selectively hydrolyzes the desired syn-ester, leaving the majority of the unwanted anti-isomer unreacted. The unreacted ester can then be removed by extraction with a non-polar solvent like t-butyl methyl ether, further enhancing the diastereomeric purity of the final product.[5][6]

Quantitative Data

| Step | Product | Key Reagents | Diastereomeric Ratio (syn:anti) | Yield | Reference |

| Reduction | (3R,5S)-tert-butyl ester | NaBH₄, Et₂BOMe | High (sufficient for industrial use) | ~86% (for aldol step) | [3] |

| Saponification | This compound Sodium | NaOH (0.98 eq) | Purity >99.5% (anti-isomer <0.5%) | N/A | [5][6] |

Strategy 2: Enantioselective Aldol Reaction with a Chiral Catalyst

This elegant approach introduces chirality at an early stage using a titanium-based catalyst with a chiral Schiff base ligand.

Catalytic Pathway

Caption: Workflow for the enantioselective synthesis of Fluvastatin.

Key Experimental Protocol

-

Catalyst Formation: A chiral Schiff base ligand is reacted with titanium(IV) isopropoxide (Ti(O-i-Pr)₄) to form the active catalyst.

-

Aldol Reaction: The reaction of the indole aldehyde with diketene is carried out in the presence of the chiral titanium catalyst. This reaction directly produces the β-hydroxy ketoester with high enantioselectivity.[7]

-

Subsequent Steps: The resulting enantiomerically enriched β-hydroxy ketoester is then subjected to a diastereoselective reduction (as described in Strategy 1) and saponification to yield the final product.

Quantitative Data

| Step | Product | Enantiomeric Excess (ee) | Notes | Reference |

| Asymmetric Aldol Reaction | β-Hydroxy Ketoester | 91% ee | Initial product from the catalytic reaction. | [7][8] |

| Recrystallization & Saponification | (+)- or (-)-Fluvastatin | >99.9% ee | The enantiomeric purity is significantly enhanced by recrystallization of the diol intermediate. | [7][8] |

Strategy 3: Biocatalytic Synthesis of the Statin Side Chain

Biocatalysis offers a green and highly selective alternative for preparing the chiral side-chain of statins. The key transformation is the asymmetric reduction of a prochiral ketoester.

Biocatalytic Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2007023503A1 - A process for the preparation of fluvastatin sodium - Google Patents [patents.google.com]

- 4. users.ox.ac.uk [users.ox.ac.uk]

- 5. US7662848B2 - Process for the preparation of Fluvastatin Sodium salt - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orientjchem.org [orientjchem.org]

In Vitro Activity of (3R,5S)-Fluvastatin Enantiomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvastatin, a first-generation synthetic statin, is clinically administered as a racemic mixture of its (3R,5S) and (3S,5R) enantiomers.[1] This technical guide delves into the in vitro activity of the individual enantiomers, focusing on their differential inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2][3] This document provides a comprehensive overview of the stereoselective action of Fluvastatin, presenting quantitative inhibitory data, detailed experimental methodologies for assessing in vitro activity, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Statins are a class of lipid-lowering drugs that act by competitively inhibiting HMG-CoA reductase.[4] Fluvastatin is unique as the first entirely synthetic HMG-CoA reductase inhibitor.[5] It is administered as a racemic mixture, but the therapeutic effect is primarily attributed to one of its enantiomers.[6] Understanding the stereospecificity of Fluvastatin's interaction with its target enzyme is crucial for drug design, development, and optimizing therapeutic strategies. This guide summarizes the key in vitro findings that establish the (3R,5S)-enantiomer as the pharmacologically active form.

Quantitative In Vitro Activity of Fluvastatin Enantiomers

The in vitro inhibitory potency of the Fluvastatin enantiomers against HMG-CoA reductase has been evaluated in various studies. The data consistently demonstrates that the (3R,5S)-enantiomer is significantly more active than the (3S,5R)-enantiomer.

| Enantiomer | Target | IC50 Value | Fold Difference | Reference |

| (3R,5S)-Fluvastatin | HMG-CoA Reductase | 3-20 nM | >30-fold more active | [2] |

| (3S,5R)-Fluvastatin | HMG-CoA Reductase | Inactive | [2] |

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A recent study highlighted that the IC50 value for this compound was significantly smaller than that for the (3S,5R)-fluvastatin, indicating the inactivity of the (3S,5R) enantiomer.[2]

Experimental Protocols

The determination of the in vitro activity of Fluvastatin enantiomers on HMG-CoA reductase activity is typically performed using a spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate by the enzyme.[1][7][8]

HMG-CoA Reductase Inhibition Assay

This protocol is a representative example based on commercially available assay kits and published methodologies.[7][9][10]

Materials:

-

Purified HMG-CoA reductase (catalytic domain)

-

This compound and (3S,5R)-Fluvastatin enantiomers

-

HMG-CoA substrate solution

-

NADPH solution

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)[9]

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of the Fluvastatin enantiomers in a suitable solvent (e.g., DMSO). Prepare working solutions of HMG-CoA and NADPH in the assay buffer to the desired final concentrations (e.g., 20 µM HMG-CoA and 400 µM NADPH).[2][9]

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

Varying concentrations of the Fluvastatin enantiomer or vehicle control (DMSO).

-

HMG-CoA reductase enzyme solution (e.g., 0.9 µg/ml).[2]

-

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the HMG-CoA substrate and NADPH solution to each well.

-

Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 2-3 minutes) for a total duration of 10-30 minutes.[1][10]

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in A340 per minute) for each concentration of the inhibitor.

-

Plot the percentage of HMG-CoA reductase inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.[2]

-

Visualizations

Mevalonate Pathway and Fluvastatin Inhibition

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the step at which Fluvastatin exerts its inhibitory effect.

Experimental Workflow for HMG-CoA Reductase Inhibition Assay

The diagram below outlines the key steps involved in the in vitro assay to determine the inhibitory activity of Fluvastatin enantiomers.

Conclusion

The in vitro evidence conclusively demonstrates the stereoselective inhibition of HMG-CoA reductase by Fluvastatin. The (3R,5S)-enantiomer is the eutomer, possessing significantly greater inhibitory activity than the (3S,5R)-enantiomer, which is considered inactive. This stereospecificity is a critical factor in the pharmacological profile of Fluvastatin and underscores the importance of chirality in drug-target interactions. The provided experimental framework offers a robust method for the continued investigation of HMG-CoA reductase inhibitors.

References

- 1. Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [helda.helsinki.fi]

- 3. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Statin inhibition of HMG-CoA reductase: a 3-dimensional view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 9. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abcam.com [abcam.com]

Binding Affinity of (3R,5S)-Fluvastatin to HMG-CoA Reductase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the pharmacologically active enantiomer of fluvastatin, (3R,5S)-Fluvastatin, to its target enzyme, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. Fluvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] Its efficacy is directly related to its binding affinity for the active site of this enzyme. This document summarizes key quantitative binding data, details relevant experimental methodologies, and provides visual representations of experimental workflows and molecular interactions.

Quantitative Binding Data

The binding affinity of fluvastatin and its enantiomers to HMG-CoA reductase has been determined using various in vitro assays. The following table summarizes the key quantitative data from published studies.

| Compound | Parameter | Value (nM) | Species/System | Reference |

| This compound | IC50 | 3-20 (range for most statins) | Not specified | [3] |

| Fluvastatin (racemate) | IC50 | 8 | Not specified | [4] |

| Fluvastatin (racemate) | IC50 | 40 | Human liver microsomes | [5] |

| Fluvastatin (racemate) | IC50 | 100 | Human liver microsomes | [5] |

| Fluvastatin (racemate) | Ki | 2-250 (range for various statins) | Not specified | [6][7] |

| (3S,5R)-Fluvastatin | IC50 | Significantly higher than this compound (considered inactive) | Not specified | [3] |

Note: IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibition constant) is an indicator of the binding affinity of an inhibitor to an enzyme. A lower value for both IC50 and Ki indicates a higher binding affinity. The pharmacologically active form is the (3R,5S) enantiomer.[8]

Experimental Protocols

The determination of the binding affinity of fluvastatin to HMG-CoA reductase involves sophisticated experimental techniques. Below are summaries of the key methodologies cited in the literature.

In Vitro HMG-CoA Reductase Inhibition Assay

This assay directly measures the inhibitory effect of fluvastatin on the enzymatic activity of HMG-CoA reductase.

-

Objective: To determine the IC50 value of fluvastatin.

-

Methodology:

-

Incubation: Different concentrations of fluvastatin are incubated with HMG-CoA, HMG-CoA reductase (e.g., 0.9 µg/ml), and the cofactor nicotinamide adenine dinucleotide phosphate (NADPH) in a suitable buffer (e.g., 0.1 M phosphate buffer).[3]

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, HMG-CoA (e.g., 20 µM).[3]

-

Quantification: The reaction product, mevalonate, is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

-

Data Analysis: The IC50 values are determined by performing a nonlinear regression analysis of the concentration-response data.[3]

-

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to determine the thermodynamic parameters of binding interactions, including the binding affinity (Ka, which is the inverse of the dissociation constant, Kd), enthalpy (ΔH), and entropy (ΔS) of binding.

-

Objective: To determine the inhibition constant (Ki) and thermodynamic profile of fluvastatin binding to HMG-CoA reductase.[6][7]

-

Methodology:

-

Sample Preparation: A solution of HMG-CoA reductase is placed in the sample cell of the calorimeter, and a solution of fluvastatin is loaded into the injection syringe.

-

Titration: The fluvastatin solution is incrementally injected into the enzyme solution.

-

Heat Measurement: The heat change associated with each injection is measured. This heat change is a direct measure of the binding interaction.

-

Data Analysis: The resulting data is fitted to a binding model to determine the Ki, ΔH, and ΔS of the interaction. For fluvastatin, the binding is predominantly driven by a favorable entropy change at 25°C.[6][7]

-

Visualizations

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 value of fluvastatin for HMG-CoA reductase.

Caption: Workflow for determining the IC50 of Fluvastatin.

Signaling Pathway of HMG-CoA Reductase Inhibition

This diagram illustrates the mechanism of action of fluvastatin in inhibiting the cholesterol biosynthesis pathway.

Caption: Fluvastatin competitively inhibits HMG-CoA reductase.

References

- 1. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluvastatin Inhibits HMG-CoA Reductase and Prevents Non-Small Cell Lung Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSpace [helda.helsinki.fi]

- 4. adooq.com [adooq.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Discovery and development of synthetic statins like fluvastatin

An In-depth Technical Guide to the Discovery and Development of Synthetic Statins: The Case of Fluvastatin

Introduction: The Dawn of Cholesterol-Lowering Drugs

The link between elevated blood cholesterol levels and cardiovascular disease, first suggested in the early 20th century, spurred a decades-long search for effective cholesterol-lowering therapies.[1][2] The pivotal discovery in this field was the identification of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase as the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2] This discovery paved the way for the development of a new class of drugs: statins.

The first statins, such as mevastatin (compactin) and lovastatin, were natural products derived from fungi.[1][2][3] While revolutionary, the success of these natural products prompted researchers to explore purely synthetic molecules, aiming for improved pharmacological properties and potentially different side-effect profiles. This endeavor led to the creation of synthetic statins, with fluvastatin being the first to be approved for clinical use.[1][4][5][6]

This guide provides a technical overview of the discovery, development, and mechanism of action of synthetic statins, with a primary focus on fluvastatin.

The Advent of Fluvastatin: A Synthetic Approach

Fluvastatin was patented in 1982 and received medical approval in 1994.[7] It marked a significant milestone as the first entirely synthetic HMG-CoA reductase inhibitor.[4][5] Unlike its predecessors derived from fungal metabolites, fluvastatin possesses a distinct indole ring structure.[2] This structural difference results in unique biopharmaceutical properties compared to other statins available at the time.[8]

The development of synthetic statins like fluvastatin was driven by the desire to create compounds with potentially greater efficacy, improved safety profiles, and different pharmacokinetic characteristics compared to the naturally derived statins.[9]

Chemical Synthesis of Fluvastatin

The industrial synthesis of fluvastatin is a multi-step process. A common approach involves an aldol-like condensation reaction between E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal and tert-butyl acetoacetate, which forms the basic pharmacophore of fluvastatin.[10] More recent and improved manufacturing processes have focused on "one-pot" syntheses to increase the overall yield and reduce the number of solvents required.[10] A key step in the synthesis is the stereoselective reduction of a keto group to a hydroxyl group to create the desired stereoisomer, as the 3R,5S enantiomer is the pharmacologically active form.[4][11]

Mechanism of Action: Inhibiting Cholesterol Synthesis

Fluvastatin, like all statins, exerts its primary effect in the liver.[4] Its mechanism of action involves the selective and competitive inhibition of HMG-CoA reductase.[4][12][13][14] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the cholesterol biosynthesis pathway.[4][13][14][15]

By blocking this crucial step, fluvastatin reduces the intracellular concentration of cholesterol in hepatocytes. This reduction in hepatic cholesterol stimulates the synthesis and upregulation of LDL receptors on the surface of liver cells.[4][13][14] The increased number of LDL receptors enhances the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream, leading to a decrease in plasma total cholesterol and LDL cholesterol levels.[4][13][14]

Signaling Pathway: The Mevalonate Pathway

The mevalonate pathway is a critical metabolic route that produces cholesterol and other essential isoprenoids.[15][16] These isoprenoids are vital for various cellular functions, including protein prenylation, which is crucial for the activity of signaling proteins like Ras and Rho GTPases.[15][17]

Pharmacokinetics of Fluvastatin

Fluvastatin exhibits distinct pharmacokinetic properties due to its synthetic and hydrophilic nature.[5][18]

| Parameter | Description |

| Absorption | Rapidly and almost completely absorbed (98%) from the gastrointestinal tract. Food can slow the rate of absorption but does not significantly affect the extent.[7][8][19] |

| Bioavailability | Low and variable, approximately 24-30%, due to extensive first-pass metabolism in the liver.[12][18] |

| Distribution | Highly bound to plasma proteins (~98%). It has a small volume of distribution with minimal concentrations in extrahepatic tissues.[4][5][12][18] |

| Metabolism | Extensively metabolized in the liver, primarily by the CYP2C9 isoenzyme (~75%), with minor contributions from CYP3A4 (~20%) and CYP2C8 (~5%).[4][5][12] The main metabolic pathways are hydroxylation and N-dealkylation.[4][5] |

| Excretion | Primarily excreted in the bile, with about 95% of a dose recovered in the feces and a small amount in the urine.[5][8][12] |

| Half-life | The plasma elimination half-life is approximately 1-3 hours for immediate-release capsules and around 9 hours for extended-release formulations.[12] |

Key Experimental Protocols

A. In Vitro HMG-CoA Reductase Inhibition Assay

This assay is crucial for determining the inhibitory potency of compounds like fluvastatin.

Objective: To measure the in vitro inhibitory activity of fluvastatin on HMG-CoA reductase.

Principle: The activity of HMG-CoA reductase is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate.[20][21][22]

Materials:

-

Purified HMG-CoA reductase enzyme

-

HMG-CoA substrate solution

-

NADPH solution

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Fluvastatin (or other test inhibitors)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare working solutions of HMG-CoA reductase, HMG-CoA, NADPH, and various concentrations of the test inhibitor (fluvastatin) in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to designated wells:

-

Blank: Assay buffer only.

-

Control (No Inhibitor): Assay buffer, HMG-CoA reductase, NADPH, and HMG-CoA.

-

Inhibitor Wells: Assay buffer, HMG-CoA reductase, NADPH, HMG-CoA, and varying concentrations of fluvastatin.

-

-

Pre-incubation: Pre-incubate the plate with the enzyme and inhibitor for a short period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.[23]

-

Initiation of Reaction: Start the enzymatic reaction by adding the HMG-CoA substrate to all wells except the blank.

-

Kinetic Measurement: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 15-20 seconds) for a specified duration (e.g., 5-10 minutes) at 37°C.[22]

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in A340/min) for each well.

-

Determine the percent inhibition for each fluvastatin concentration relative to the control.

-

Plot the percent inhibition against the logarithm of the fluvastatin concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

B. In Vivo Efficacy Studies in Animal Models

Objective: To evaluate the cholesterol-lowering efficacy of fluvastatin in a relevant animal model.

Principle: Administer fluvastatin to hypercholesterolemic animals and measure changes in their plasma lipid profiles over time.

Materials:

-

Animal model (e.g., male Sprague-Dawley rats or New Zealand white rabbits fed a high-cholesterol diet)

-

Fluvastatin formulation for oral administration

-

Vehicle control (e.g., saline or carboxymethyl cellulose)

-

Equipment for blood collection and plasma separation

-

Kits for measuring total cholesterol, LDL-C, HDL-C, and triglycerides

Procedure:

-

Acclimatization and Induction of Hypercholesterolemia: Acclimatize animals to laboratory conditions. Feed them a high-cholesterol diet for a specified period (e.g., 2-4 weeks) to induce elevated blood cholesterol levels.

-

Grouping and Dosing: Randomly assign animals to different groups:

-

Control Group: Receives vehicle only.

-

Treatment Groups: Receive different doses of fluvastatin (e.g., 5, 10, 20 mg/kg/day) via oral gavage.

-

-

Treatment Period: Administer the vehicle or fluvastatin daily for a set duration (e.g., 4-8 weeks).

-

Blood Sampling: Collect blood samples at baseline (before treatment) and at regular intervals during the treatment period, as well as at the end of the study. Separate plasma for lipid analysis.

-

Lipid Profile Analysis: Measure the concentrations of total cholesterol, LDL-C, HDL-C, and triglycerides in the plasma samples using standard enzymatic colorimetric assays.

-

Data Analysis:

-

Calculate the mean lipid levels for each group at each time point.

-

Determine the percentage change in lipid parameters from baseline for each group.

-

Compare the lipid levels of the fluvastatin-treated groups to the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to assess the dose-dependent efficacy of the drug.

-

Experimental Workflow

The development of a synthetic statin like fluvastatin follows a structured pipeline from initial discovery to preclinical and clinical evaluation.

Clinical Efficacy of Fluvastatin

Numerous clinical trials have demonstrated the efficacy of fluvastatin in treating hypercholesterolemia and preventing cardiovascular events.[24][25][26]

| Clinical Endpoint | Dosage Range (mg/day) | Efficacy Results |

| Total Cholesterol Reduction | 10 - 80 | 10.7% to 24.9% reduction from baseline.[7] |

| LDL Cholesterol Reduction | 10 - 80 | 15.2% to 34.9% reduction from baseline.[7] In patients with severe hypercholesterolemia, 40 mg/day lowered LDL-C by 25-26%.[27] |

| Triglyceride Reduction | 10 - 80 | 3% to 17.5% reduction from baseline.[7] |

| HDL Cholesterol Increase | 20 - 40 | A mean increase of 3.5% was observed in a 48-week study.[24] |

| Cardiovascular Event Reduction | ~72 | Reduced myocardial infarction with a relative risk of 0.68 compared to placebo in two RCTs.[7] |

Safety and Tolerability

Fluvastatin is generally well-tolerated.[24] Common side effects are often mild and can include gastrointestinal issues, headache, and insomnia.[12][14] More serious, but rare, side effects associated with the statin class include myopathy (muscle pain) and elevated liver enzymes.[12][13][14] Due to its primary metabolism by CYP2C9, fluvastatin has fewer interactions with drugs that inhibit CYP3A4 compared to some other statins.[12]

Conclusion

The discovery and development of fluvastatin represent a pivotal moment in the history of lipid-lowering therapy. As the first entirely synthetic HMG-CoA reductase inhibitor, it validated the potential of rational drug design in the statin class. Its unique chemical structure and pharmacokinetic profile provided a valuable alternative to existing treatments. The comprehensive preclinical and clinical evaluation of fluvastatin has firmly established its efficacy and safety, solidifying the role of synthetic statins as a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular disease.

References

- 1. A historical perspective on the discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of statins - Wikipedia [en.wikipedia.org]

- 3. news-medical.net [news-medical.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Clinical pharmacokinetics of fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. On the History of Statins – Clinical Correlations [clinicalcorrelations.org]

- 7. Fluvastatin - Wikipedia [en.wikipedia.org]

- 8. Development and pharmacology of fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jsynthchem.com [jsynthchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. m.youtube.com [m.youtube.com]

- 13. What is the mechanism of Fluvastatin Sodium? [synapse.patsnap.com]

- 14. Fluvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 15. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]

- 16. pnas.org [pnas.org]

- 17. Mevalonate signaling, COPD and cancer: the statins and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ovid.com [ovid.com]

- 19. academic.oup.com [academic.oup.com]

- 20. assaygenie.com [assaygenie.com]

- 21. abcam.cn [abcam.cn]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. scispace.com [scispace.com]

- 24. Fluvastatin Long-Term Extension Trial (FLUENT): summary of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Fluvastatin: clinical and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. clinicaltrials.eu [clinicaltrials.eu]

- 27. Fluvastatin in severe hypercholesterolemia: analysis of a clinical trial database - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of (3R,5S)-Fluvastatin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvastatin, a fully synthetic cholesterol-lowering agent, is a member of the statin class of drugs that competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] The therapeutic efficacy of Fluvastatin is primarily attributed to its specific stereoisomer, (3R,5S)-Fluvastatin. This technical guide provides a comprehensive structural analysis of the this compound molecule, integrating crystallographic and spectroscopic data. Detailed experimental protocols for key analytical techniques are presented, and the molecule's engagement in cellular signaling pathways beyond its primary target is visualized. This document is intended to serve as a core resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.

Molecular Structure and Stereochemistry

This compound is chemically described as (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid.[3] The molecule consists of a substituted indole ring linked to a heptenoic acid side chain, which is structurally analogous to the HMG-CoA substrate. The chiral centers at the 3rd and 5th carbon positions of the heptenoic acid chain, with R and S configurations respectively, are crucial for its biological activity.[4] Fluvastatin is used clinically as a racemic mixture of the (3R,5S) and (3S,5R) enantiomers.[5]

Crystallographic Analysis

The three-dimensional structure of this compound has been determined through X-ray crystallography, notably in its complex with the catalytic domain of human HMG-CoA reductase (PDB ID: 1HWI).[6] This co-crystal structure provides invaluable insights into the binding mode and the conformation of the active enantiomer within the enzyme's active site.

Table 1: Key Crystallographic Data for this compound in Complex with HMG-CoA Reductase

| Parameter | Value |

| PDB ID | 1HWI |

| Resolution | 2.20 Å |

| R-Value Free | 0.246 |

| R-Value Work | 0.203 |

| Space Group | P 21 21 21 |

Data sourced from the RCSB Protein Data Bank.[6]

While a crystal structure of the isolated this compound molecule is not publicly available, the conformation observed in the enzyme complex is considered a biologically relevant state. Analysis of this structure reveals the critical interactions between the dihydroxy heptenoic acid moiety and the amino acid residues of the HMG-CoA reductase active site.

Note: A comprehensive table of bond lengths and angles for the isolated molecule is not available in the absence of a single-crystal X-ray diffraction study of the compound itself. The data from the protein-bound structure provides the most accurate available information on its bound conformation.

Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating and confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are pivotal in determining the molecular structure of Fluvastatin. The chemical shifts provide information about the electronic environment of each nucleus.

Table 2: ¹H NMR Chemical Shifts for Fluvastatin

| Proton Assignment | Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.0 |

| Vinylic Protons | 5.5 - 6.8 |

| -CH(OH)- | 3.8 - 4.3 |

| -CH(isopropyl)- | 4.5 - 5.0 |

| -CH₂- | 1.3 - 2.5 |

| -CH₃(isopropyl) | ~1.5 |

Note: Specific assignments can vary based on the solvent and experimental conditions. The data presented is a general representation from available literature.[7]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the Fluvastatin molecule based on their vibrational frequencies.

Table 3: Characteristic IR Absorption Peaks for Fluvastatin

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (alcohols, carboxylic acid) | 3400 - 3200 (broad) |

| C-H stretch (aromatic, aliphatic) | 3100 - 2850 |

| C=O stretch (carboxylic acid) | ~1700 |

| C=C stretch (aromatic, vinyl) | 1600 - 1450 |

| C-F stretch | 1250 - 1000 |

Data compiled from various spectroscopic studies.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Fluvastatin, confirming its elemental composition. The protonated molecule [M+H]⁺ is typically observed.

Table 4: Mass Spectrometry Data for Fluvastatin

| Ion | m/z |

| [M+H]⁺ | 412.19 |

| [M-H]⁻ | 410.18 |

| Major Fragment Ions | 348.17, 210.07 |

Observed m/z values can vary slightly based on the instrument and ionization method.[10][11]

Experimental Protocols

X-ray Powder Diffraction (XRPD)

Objective: To characterize the crystalline form of Fluvastatin sodium salt.

Methodology:

-

Sample Preparation: A small amount of the Fluvastatin sodium salt powder is gently packed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is used.

-

Data Collection: The sample is scanned over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.

-

Data Analysis: The resulting diffraction pattern is analyzed for characteristic peaks, which are indicative of the specific crystalline form.[12]

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Objective: To analyze the solid-state structure and polymorphism of Fluvastatin.

Methodology:

-

Sample Preparation: The powdered sample of Fluvastatin is packed into a zirconia rotor (e.g., 4 mm diameter).

-

Instrumentation: A solid-state NMR spectrometer operating at a high magnetic field (e.g., 7 Tesla or higher) is used.

-

Data Acquisition: ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments are performed. Typical parameters include a MAS rate of 10-15 kHz, a contact time of 1-2 ms, and a recycle delay of 5-10 s.

-

Data Analysis: The resulting spectrum provides information on the different carbon environments in the solid state, which can distinguish between different polymorphs.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Objective: To separate and identify Fluvastatin and its metabolites in biological matrices.

Methodology:

-

Sample Preparation: Plasma or serum samples are subjected to protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted for analysis.

-

Chromatographic Separation: A C18 reverse-phase HPLC column is used with a gradient elution of mobile phases such as acetonitrile and water with 0.1% formic acid.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into an electrospray ionization (ESI) source of a mass spectrometer. Data is acquired in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.[13]

Signaling Pathways and Molecular Interactions

Beyond its direct inhibition of HMG-CoA reductase, Fluvastatin exhibits pleiotropic effects by influencing other cellular signaling pathways. A key pathway modulated by statins is the Rho/ROCK signaling cascade. By inhibiting the synthesis of isoprenoid precursors, Fluvastatin prevents the prenylation of small GTPases like RhoA, thereby inhibiting the activation of its downstream effector, Rho-associated kinase (ROCK). This inhibition leads to various beneficial cardiovascular effects, including upregulation of endothelial nitric oxide synthase (eNOS) and vasodilation.

Caption: Fluvastatin's inhibition of the mevalonate pathway and its downstream effects on Rho/ROCK signaling.

Conclusion

This technical guide provides a detailed structural and spectroscopic overview of this compound. The presented data, compiled from crystallographic and various spectroscopic studies, confirms the established structure and stereochemistry of this potent HMG-CoA reductase inhibitor. The outlined experimental protocols offer standardized methodologies for its characterization. Furthermore, the visualization of its impact on the Rho/ROCK signaling pathway highlights the pleiotropic effects of Fluvastatin, which contribute to its overall therapeutic profile. This comprehensive analysis serves as a valuable resource for ongoing research and development in the field of cardiovascular therapeutics.

References

- 1. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Fluvastatin, (3R,5S)- | C24H26FNO4 | CID 446155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. fluvastatin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. HMG-CoA Reductase - Proteopedia, life in 3D [proteopedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [18O2]-fluvastatin as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 13. Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Cholesterol: A Technical Guide to the Pleiotropic Effects of (3R,5S)-Fluvastatin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted pharmacological actions of (3R,5S)-Fluvastatin that extend beyond its well-established cholesterol-lowering properties. Fluvastatin, a synthetic HMG-CoA reductase inhibitor, exhibits a range of pleiotropic effects, including anti-inflammatory, antioxidant, and anti-proliferative actions, which contribute to its overall cardiovascular protective benefits and potential as an anticancer agent. This document provides a comprehensive overview of the key signaling pathways involved, quantitative data from pertinent studies, and detailed experimental protocols for investigating these effects.

Anti-inflammatory Effects

Fluvastatin modulates inflammatory responses through various mechanisms, primarily by inhibiting the production of pro-inflammatory cytokines and adhesion molecules. This action is largely attributed to the inhibition of the mevalonate pathway, which reduces the isoprenylation of small GTP-binding proteins like Rho, Rac, and Ras, crucial for inflammatory cell signaling.[1]

Quantitative Data: Anti-inflammatory Effects of Fluvastatin

| Parameter | Cell Type/Model | Fluvastatin Concentration/Dose | Observed Effect | Reference |

| IL-6 mRNA levels | Murine Macrophages (Raw264.7) | 0.5 µM | Reduced to 31 ± 9% of LPS-stimulated levels | [2] |

| IL-6 Secretion | Human Monocytes (from CKD patients) | 10⁻¹⁰ to 10⁻⁶ M | Dose-dependent reduction of LPS-stimulated secretion (up to 75% reduction) | [3] |

| IL-8 Secretion | Human Monocytes (from CKD patients) | 10⁻¹⁰ to 10⁻⁶ M | Dose-dependent reduction of LPS-stimulated secretion (up to 65% reduction) | [3] |

| TNF-α Secretion | Human Monocytes (from CKD patients) | 10⁻¹⁰ to 10⁻⁶ M | Significant reduction of LPS-stimulated secretion | [4] |

| hs-CRP | Patients with Acute Coronary Syndrome | 80 mg/day for 1 week | Significant decrease in serum levels | |

| Soluble P-selectin | Hypercholesterolemic Patients | 80 mg/day for 12 weeks | 31% reduction (118 ± 63 vs 81 ± 36 ng/mL) | [5][6] |

| Soluble ICAM-1 | Hypercholesterolemic Patients | 80 mg/day for 12 weeks | 13.7% reduction (264 ± 75 vs 228 ± 68 ng/mL) | [5][6] |

| Soluble ICAM-1 | Patients with Dyslipidemia | 3 months | No significant change | [7] |

| O₂⁻ Production & ICAM-1 Expression | Rat Aorta (Pressure Overload) | Not specified | Prevention of increases in both markers | [8] |

Experimental Protocols

This protocol describes a sandwich ELISA for measuring cytokine concentrations in cell culture supernatants or serum.[9][10][11]

-

Coating: Dilute capture antibody (e.g., anti-human IL-6) to 1-4 µg/mL in binding solution. Add 100 µL to each well of a 96-well high-protein-binding plate. Incubate overnight at 4°C.

-

Blocking: Wash wells three times with PBS containing 0.05% Tween-20 (PBS-T). Block non-specific binding by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash wells three times with PBS-T. Add 100 µL of standards (recombinant cytokine in a serial dilution) and samples (cell culture supernatant or diluted serum) to appropriate wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash wells three times with PBS-T. Add 100 µL of biotinylated detection antibody (e.g., biotinylated anti-human IL-6) diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate: Wash wells three times with PBS-T. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer. Incubate for 30 minutes at room temperature in the dark.

-

Substrate Development: Wash wells five times with PBS-T. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

-

Reaction Stoppage and Reading: Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well. Read the absorbance at 450 nm using a microplate reader.

This protocol outlines the steps for quantifying the mRNA levels of inflammatory genes.[12]

-

RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based qPCR master mix, cDNA template, and gene-specific primers for target genes (e.g., IL6, TNF, ICAM1) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Antioxidant Effects

Fluvastatin exhibits significant antioxidant properties by upregulating antioxidant defense mechanisms and reducing oxidative stress. A key pathway involved is the activation of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), which controls the expression of numerous antioxidant genes. This activation is often mediated through the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.

Signaling Pathway: Nrf2 Activation by Fluvastatin

Caption: Fluvastatin activates the PI3K/Akt pathway, leading to Nrf2 activation and antioxidant gene expression.

Experimental Protocols

This protocol details the detection of key signaling proteins by Western blotting.[1][13][14][15][16]

-

Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, p-Akt, Akt, p-PI3K, PI3K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Effects on Endothelial Function

Fluvastatin improves endothelial function, a critical factor in maintaining vascular health. This is achieved through multiple mechanisms, including increased nitric oxide (NO) bioavailability, reduction of oxidative stress, and decreased expression of adhesion molecules. The inhibition of small GTPases Rac and Rho, which are involved in NADPH oxidase activation and cytoskeletal organization, plays a significant role in these effects.

Signaling Pathway: Inhibition of Rho/Rac and Improvement of Endothelial Function

Caption: Fluvastatin inhibits the mevalonate pathway, reducing Rho/Rac activation and improving endothelial function.

Experimental Protocols

FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation.[3][17][18][19]

-

Patient Preparation: The subject should rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room. Abstinence from caffeine, smoking, and heavy exercise for at least 4-6 hours prior to the measurement is required.

-

Baseline Measurement: A high-resolution ultrasound probe (7-12 MHz) is used to image the brachial artery in the longitudinal plane, 2-15 cm above the antecubital fossa. The baseline artery diameter is recorded for at least 1 minute.

-

Reactive Hyperemia: A blood pressure cuff is placed on the forearm, distal to the ultrasound probe, and inflated to at least 50 mmHg above systolic blood pressure for 5 minutes to induce ischemia.

-

Post-Occlusion Measurement: The cuff is rapidly deflated, and the brachial artery diameter is continuously recorded for at least 3 minutes.

-

Data Analysis: FMD is calculated as the percentage change in the peak artery diameter from the baseline diameter: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100.

This protocol describes a method to measure the activation of Rho family GTPases.[20][21][22][23][24]

-

Cell Lysis: Lyse cells in a buffer containing inhibitors of GTP hydrolysis and protease inhibitors.

-

Affinity Precipitation: Incubate cell lysates with agarose beads coupled to a protein that specifically binds to the active (GTP-bound) form of the GTPase of interest (e.g., Rhotekin-RBD for Rho, PAK-PBD for Rac/Cdc42).

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies specific for the respective GTPase (e.g., anti-RhoA, anti-Rac1, anti-Cdc42). A fraction of the total cell lysate should also be run to determine the total amount of the GTPase.

-

Quantification: Quantify the band intensities to determine the ratio of active to total GTPase.

Anti-proliferative and Pro-apoptotic Effects

Fluvastatin has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis, suggesting its potential as an anti-cancer agent. These effects are mediated through the disruption of the mevalonate pathway, which is essential for the synthesis of molecules required for cell growth and survival.

Quantitative Data: Anti-proliferative and Pro-apoptotic Effects of Fluvastatin

| Parameter | Cell Line | Fluvastatin Concentration/Dose | Observed Effect | Reference |

| Anti-proliferative Effects | ||||

| IC₅₀ (72h) | DoTc2 4510 (Cervical Carcinoma) | > 100 µM | - | [25] |

| IC₅₀ (72h) | A-375 (Malignant Melanoma) | ~50 µM | - | [25] |

| IC₅₀ (72h) | A-673 (Ewing's Sarcoma) | ~50 µM | - | [25] |

| IC₅₀ (72h) | HUH-7 (Hepatocellular Carcinoma) | > 100 µM | - | [25] |

| IC₅₀ (72h) | MCF-7 (Breast Cancer) | > 100 µM | - | [25] |

| IC₅₀ | HEp-2 (Larynx Carcinoma) | 2.43 ± 0.56 µg/mL | - | [26] |

| IC₅₀ | KB (Nasopharyngeal Carcinoma) | 2.29 ± 0.19 µg/mL | - | [26] |

| IC₅₀ | HeLa (Cervical Carcinoma) | 5.02 ± 1.52 µg/mL | - | [26] |

| IC₅₀ (24h) | OVCAR3 (Ovarian Cancer) | > 20 µM (for pure Fluvastatin) | IC₅₀ = 2.5 ± 0.3 µM (Fluvastatin-Melittin nano-conjugates) | [27] |

| IC₅₀ (24h) | MDA-MB-231 (Breast Cancer) | ~10 µM | - | [28] |

| Pro-apoptotic Effects | ||||

| Apoptosis | High-grade Breast Cancer Tissue | 20-80 mg/day for 3-6 weeks | Increased cleaved caspase-3 staining in 60% of high-grade tumors | |

| Cell Cycle Arrest | HeLa (Cervical Carcinoma) | 5.02 µg/mL (IC₅₀) for 48h | Moderate G1-phase arrest | [26] |

Experimental Protocols

Ki-67 is a nuclear protein associated with cellular proliferation. Its expression can be assessed by immunohistochemistry or flow cytometry.[29][30][31][32][33]

-

Immunohistochemistry:

-

Tissue Preparation: Fix tissue samples in formalin and embed in paraffin. Cut 4-5 µm sections.

-

Antigen Retrieval: Deparaffinize and rehydrate sections, followed by heat-induced epitope retrieval in citrate buffer (pH 6.0).

-

Staining: Block endogenous peroxidase activity with 3% H₂O₂. Block non-specific binding with normal goat serum. Incubate with a primary antibody against Ki-67. Detect the primary antibody with a biotinylated secondary antibody and a streptavidin-HRP complex. Visualize with DAB chromogen. Counterstain with hematoxylin.

-

Quantification: The Ki-67 labeling index is determined by counting the percentage of Ki-67-positive nuclei in a defined number of tumor cells.

-

-

Flow Cytometry:

-

Cell Preparation: Harvest and fix cells with cold 70% ethanol.

-

Staining: Wash the fixed cells and incubate with a fluorescently labeled anti-Ki-67 antibody.

-

Analysis: Analyze the cells on a flow cytometer to determine the percentage of Ki-67-positive cells.

-

-

Cleaved Caspase-3 Immunohistochemistry: This protocol is similar to the Ki-67 IHC protocol, but uses a primary antibody specific for the cleaved (active) form of caspase-3.[2][34][35][36][37]

-

Annexin V/PI Flow Cytometry: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[38][39][40][41][42]

-

Cell Preparation: Harvest cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are Annexin V-positive and PI-positive.

-

Experimental Workflow: Investigating Anti-proliferative and Pro-apoptotic Effects

Caption: A typical experimental workflow for assessing the anti-proliferative and pro-apoptotic effects of Fluvastatin.

References

- 1. researchgate.net [researchgate.net]

- 2. SignalStain® Apoptosis (Cleaved Caspase-3) IHC Detection Kit | Cell Signaling Technology [cellsignal.com]

- 3. Flow-Mediated Dilation for Assessment of Endothelial Function – Human Neural Cardiovascular Control Lab – The University of Texas at Arlington [fadelneuralcontrollab.uta.edu]

- 4. Anti-inflammatory effect of fluvastatin on polarized macrophages and its dependence on the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluvastatin reduces soluble P-selectin and ICAM-1 levels in hypercholesterolemic patients: role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The effect of fluvastatin on cICAM-1 as a biomarker of endothelial dysfunction in patients with dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluvastatin inhibits O2- and ICAM-1 levels in a rat model with aortic remodeling induced by pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytokine Elisa [bdbiosciences.com]

- 10. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The PI3K/Akt-Nrf2 Signaling Pathway and Mitophagy Synergistically Mediate Hydroxytyrosol to Alleviate Intestinal Oxidative Damage [ijbs.com]

- 14. researchgate.net [researchgate.net]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. Video: Ultrasound Assessment of Endothelial Function: A Technical Guideline of the Flow-mediated Dilation Test [jove.com]

- 18. youtube.com [youtube.com]

- 19. Endothelial Function Assessment by Flow-Mediated Dilation Method: A Valuable Tool in the Evaluation of the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scribd.com [scribd.com]

- 21. biocat.com [biocat.com]

- 22. cellbiolabs.com [cellbiolabs.com]

- 23. researchgate.net [researchgate.net]

- 24. Assay of Cdc42, Rac, and Rho GTPase activation by affinity methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 27. Cytotoxic and Pro-Apoptotic Effects of a Sub-Toxic Concentration of Fluvastatin on OVCAR3 Ovarian Cancer Cells After its Optimized Formulation to Melittin Nano-Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. immunostep.com [immunostep.com]

- 30. Ki-67 Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 31. documents.thermofisher.com [documents.thermofisher.com]

- 32. Detection Ki 67 [bdbiosciences.com]

- 33. Detection Ki 67 [bdbiosciences.com]

- 34. IHC staining for ki67 and cleaved caspase-3 [bio-protocol.org]

- 35. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 36. IHCeasy Cleaved Caspase 3 Ready-To-Use IHC Kit KHC2513 | Proteintech [ptglab.com]

- 37. biocare.net [biocare.net]

- 38. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 39. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 41. bosterbio.com [bosterbio.com]

- 42. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

Methodological & Application

Chiral Separation of Fluvastatin Enantiomers by High-Performance Liquid Chromatography

Application Note and Protocol

Introduction

Fluvastatin, a competitive inhibitor of HMG-CoA reductase, is a widely prescribed lipid-lowering agent. It is marketed as a racemic mixture of two enantiomers: the pharmacologically active (+)-3R,5S isomer and the less active (-)-3S,5R isomer.[1] Regulatory agencies often require the analysis of individual enantiomers for pharmacokinetic, pharmacodynamic, and toxicity studies. This document provides a detailed protocol for the chiral separation of fluvastatin enantiomers using High-Performance Liquid Chromatography (HPLC), a crucial technique for ensuring the quality and safety of pharmaceuticals. The methods described are suitable for researchers, scientists, and professionals involved in drug development and quality control.

Chromatographic Conditions

Two primary approaches for the chiral separation of fluvastatin are presented: a normal-phase and a reversed-phase HPLC method. The selection of the method may depend on the sample matrix and laboratory instrumentation.

Method 1: Normal-Phase HPLC

This method utilizes a polysaccharide-based chiral stationary phase with a non-polar mobile phase.

| Parameter | Value |

| Chiral Stationary Phase | Chiralpak AD |

| Column Dimensions | 250 mm x 4.6 mm |

| Mobile Phase | n-Hexane: Isopropanol: Trifluoroacetic Acid (90:10:0.1, v/v/v)[2][3] |

| Flow Rate | 0.5 mL/min[2][3] |

| Detection | UV at 239 nm[2][3] |

| Linearity Range | 20 µmol/L - 300 µmol/L[2][3] |

| Recovery | 99.4 ± 0.8%[2][3] |

| Precision (RSD) | < 10% for intra- and inter-assay[2][3] |

Method 2: Reversed-Phase HPLC-MS/MS

This method is suitable for the analysis of fluvastatin enantiomers in biological matrices like plasma and employs a reversed-phase chiral column with mass spectrometric detection for enhanced sensitivity and selectivity.

| Parameter | Value |

| Chiral Stationary Phase | Chiralcel OD-R |

| Mobile Phase | Acetonitrile: Methanol: Water with 0.1% Formic Acid (24:36:40, v/v/v)[4][5] |

| Detection | ESI-MS/MS |

| Ion Transition (Fluvastatin) | m/z 410.6 > 348.2[4][5] |

| Quantitation Limit | 1.5 ng/mL for each enantiomer in plasma[4][5] |

| Recovery | > 90%[4][5] |

| Precision (RSD) | < 10% for intra- and inter-assay accuracy and precision[4][5] |

Experimental Protocol: Normal-Phase HPLC

This protocol details the steps for the chiral separation of fluvastatin enantiomers using the Chiralpak AD column.

1. Materials and Reagents

-

Fluvastatin sodium reference standard

-

n-Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Trifluoroacetic Acid (TFA) (HPLC grade)

-

Methanol (HPLC grade) for sample preparation

-

HPLC system with UV detector

-

Chiralpak AD column (250 mm x 4.6 mm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

2. Preparation of Mobile Phase

-

Carefully measure 900 mL of n-hexane, 100 mL of isopropanol, and 1 mL of trifluoroacetic acid.

-

Combine the solvents in a suitable container and mix thoroughly.

-

Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

3. Preparation of Standard Solutions

-

Prepare a stock solution of racemic fluvastatin by accurately weighing a known amount of the reference standard and dissolving it in methanol.

-

From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the desired concentration range (e.g., 20 µmol/L to 300 µmol/L).[2][3]

-

Filter all solutions through a 0.45 µm syringe filter before injection.

4. HPLC System Setup and Analysis

-

Install the Chiralpak AD column in the HPLC system.

-

Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

-

Inject a fixed volume (e.g., 10 µL) of the standard solutions and samples.

-

Record the chromatograms and integrate the peak areas for each enantiomer.

5. Data Analysis

-

Construct a calibration curve by plotting the peak area of each enantiomer against its concentration.

-

Determine the concentration of each enantiomer in the samples by interpolating their peak areas from the calibration curve.

-

Calculate the enantiomeric excess (e.e.) if required.

Experimental Workflow and Logic

The following diagrams illustrate the logical workflow of the chiral HPLC method development and the experimental procedure.

Figure 1. Workflow for Chiral HPLC Analysis of Fluvastatin.

Figure 2. Principle of Chiral Separation of Fluvastatin.

References

- 1. Stereoselective analysis of fluvastatin in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Chiral separation of fluvastatin enantiomers with in vitro cellular method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral separation of fluvastatin enantiomers with <italic>in vitro</italic> cellular method-Academax [continue.academax.com]

- 4. Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Quantification of (3R,5S)-Fluvastatin in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and selective quantification of the active enantiomer of Fluvastatin, (3R,5S)-Fluvastatin, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Fluvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is marketed as a racemic mixture of (+)-3R,5S and (-)-3S,5R enantiomers. The therapeutic activity, however, resides almost exclusively in the (+)-3R,5S enantiomer. Therefore, a stereoselective bioanalytical method is crucial for accurately characterizing its pharmacokinetic profile. This application note details a validated LC-MS/MS method for the chiral separation and quantification of this compound in human plasma.

Experimental Protocols

This section outlines the detailed methodologies for the quantification of this compound in plasma.

Materials and Reagents

-

Reference Standards: (+)-3R,5S-Fluvastatin, (-)-3S,5R-Fluvastatin, and a suitable internal standard (IS), such as Warfarin or Fluvastatin-d6.

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Diisopropyl ether (all HPLC or MS grade).

-

Reagents: Formic acid, Ammonium acetate, and Milli-Q or deionized water.

-

Biological Matrix: Drug-free human plasma.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction procedure is employed to isolate the analytes from the plasma matrix.

-

Allow plasma samples to thaw at room temperature.

-

Pipette 200 µL of plasma into a clean microcentrifuge tube.

-

Spike with 20 µL of the internal standard working solution (e.g., Warfarin at a suitable concentration).

-

Vortex for 10 seconds.

-

Adjust the pH of the plasma to 5.0 by adding a small volume of a suitable buffer.

-

Add 1 mL of diisopropyl ether.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

-

LC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.

-

Column: ChiralCel OD-R (or equivalent chiral stationary phase for enantiomeric separation).

-

Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 24:36:40 v/v/v) containing 0.1% formic acid.[1][2][3]

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 25°C.

Mass Spectrometry (MS):

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

Data Presentation: Quantitative Method Validation

The method was validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, and recovery.

Table 1: Calibration Curve and Sensitivity

| Parameter | Result |

| Linearity Range | 1.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1.5 ng/mL[1][2][3] |

| Limit of Detection (LOD) | 0.5 ng/mL |

Table 2: Intra- and Inter-Assay Precision and Accuracy

| QC Concentration (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%) |

| Low QC (4.5 ng/mL) | < 10% | 90 - 110% | < 10% | 90 - 110% |

| Mid QC (75 ng/mL) | < 10% | 90 - 110% | < 10% | 90 - 110% |

| High QC (400 ng/mL) | < 10% | 90 - 110% | < 10% | 90 - 110% |

| The coefficients of variation and relative errors were less than 10%.[1][2][3] |

Table 3: Recovery

| Analyte | Recovery (%) |

| This compound | > 90%[1][2][3] |

| Internal Standard | > 85% |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to data analysis.

Caption: Experimental workflow for this compound quantification.

Bioanalytical Method Validation Logic

The following diagram outlines the logical relationship between the key validation experiments.

Caption: Logical flow of bioanalytical method validation experiments.

Conclusion